Morindaparvin B

Description

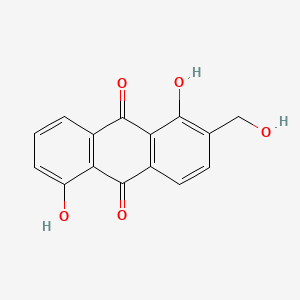

Structure

2D Structure

3D Structure

Properties

CAS No. |

94450-11-0 |

|---|---|

Molecular Formula |

C15H10O5 |

Molecular Weight |

270.24 g/mol |

IUPAC Name |

1,5-dihydroxy-2-(hydroxymethyl)anthracene-9,10-dione |

InChI |

InChI=1S/C15H10O5/c16-6-7-4-5-9-12(13(7)18)15(20)8-2-1-3-10(17)11(8)14(9)19/h1-5,16-18H,6H2 |

InChI Key |

JFGAVUDZKYYKSF-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C(=C(C=C3)CO)O |

Canonical SMILES |

C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C(=C(C=C3)CO)O |

Other CAS No. |

94450-11-0 |

Synonyms |

1,5-dihydroxy-2-hydroxymethylanthraquinone morindaparvin B |

Origin of Product |

United States |

Phytochemical Exploration and Isolation Methodologies of Morindaparvin B

Botanical Sources and Geographic Distribution of Morindaparvin B-Producing Species

This compound has been primarily identified in plants belonging to the Morinda genus, a significant contributor to the family Rubiaceae. The most frequently cited source for this compound is Morinda parvifolia researchgate.netresearchgate.netbioline.org.brtandfonline.com. This plant species is a perennial liana or creeping shrub that thrives in the southeastern regions of Asia, with documented occurrences in southern China, Vietnam, and the Philippines tandfonline.com.

While Morinda parvifolia is the direct source, other species within the Morinda genus, such as Morinda citrifolia, are also known to produce anthraquinones, the chemical class to which this compound belongs researchgate.netnih.govresearchgate.netrjptonline.orgresearchgate.net. Additionally, Morindaparvin A, a closely related compound, has been isolated from Rubia cordifolia and Paederia foetida mdpi.comeurekaselect.com. The presence of these related compounds in different genera highlights the broader distribution of anthraquinone (B42736) biosynthesis pathways in medicinal plants.

Table 1: Botanical Sources and Geographic Distribution of this compound and Related Compounds

| Plant Species | Genus | Family | Primary Compound(s) of Interest | Geographic Distribution | Notes |

| Morinda parvifolia | Morinda | Rubiaceae | Morindaparvin A, this compound | Southern China, Vietnam, Philippines | Traditional medicinal plant |

| Morinda citrifolia | Morinda | Rubiaceae | Various Anthraquinones | Southeast Asia, Pacific Islands, Indian Ocean | Widely used in traditional medicine |

| Rubia cordifolia | Rubia | Rubiaceae | Morindaparvin A | Asia, Mediterranean region | Known for its red dye and medicinal properties |

| Paederia foetida | Paederia | Rubiaceae | Morindaparvin A | East and South Asia | Known as Chinese fever vine |

Extraction Techniques for this compound from Plant Matrices

The extraction of this compound from plant matrices is a critical first step in its isolation and characterization. This process aims to efficiently solubilize and recover the target compound from the complex plant material. Various techniques, ranging from traditional solvent extraction to advanced methods, are employed.

Solvent Extraction Methodologies

Solvent extraction is a fundamental technique that relies on the differential solubility of compounds in various solvents. For anthraquinones like this compound, a range of organic solvents and solvent mixtures are utilized, often in sequential extraction steps to maximize recovery. Common solvents include methanol (B129727), ethanol, ethyl acetate (B1210297), hexane (B92381), and chloroform, with water also being used, particularly in combination with organic solvents or for specific extraction types researchgate.netrjptonline.orgeurekaselect.comgoogle.comgoogle.comnih.govmdpi.comrsc.org.

Traditional methods such as maceration, Soxhlet extraction, and percolation are frequently employed. Maceration involves soaking the plant material in a solvent at room temperature for an extended period. Soxhlet extraction offers continuous extraction by cycling the solvent through the plant material, allowing for efficient recovery. Percolation involves passing the solvent through a column packed with the plant material mdpi.comnih.gov. Bioassay-directed fractionation, often starting with a crude extract obtained by solvent extraction, guides the isolation process towards bioactive compounds like this compound researchgate.netresearchgate.net. For instance, methanol extracts of Morinda parvifolia and Rubia cordifolia have been investigated for their anthraquinone content tandfonline.commdpi.com.

Advanced Extraction Techniques

In addition to conventional solvent extraction, advanced techniques are increasingly utilized to improve extraction efficiency, reduce solvent consumption, and minimize extraction time. These methods leverage different physical principles to enhance the release of target compounds from the plant matrix.

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to directly heat the solvent and plant material, leading to rapid cell wall disruption and increased mass transfer of analytes into the solvent researchgate.netresearchgate.netsapub.orgsciopen.com. This technique has shown promise for extracting anthraquinones from Morinda citrifolia roots researchgate.netresearchgate.net.

Ultrasound-Assisted Extraction (UAE): UAE employs ultrasonic waves to create cavitation bubbles that collapse, generating shock waves and micro-jets that disrupt plant cell structures, thereby enhancing solvent penetration and solute release researchgate.netsapub.orgnih.gov.

Pressurized Hot Water Extraction (PHWE): PHWE, also known as subcritical water extraction, uses water at elevated temperatures and pressures as a green solvent to extract compounds. It has been applied to Morinda citrifolia and other plant materials researchgate.net.

Supercritical Fluid Extraction (SFE): SFE utilizes a fluid (commonly CO2) above its critical temperature and pressure, where it exhibits properties of both a liquid and a gas, allowing for efficient extraction with tunable selectivity mdpi.comrsc.org.

Accelerated Solvent Extraction (ASE): ASE uses solvents at elevated temperatures and pressures to increase extraction efficiency and reduce solvent usage compared to conventional methods researchgate.net.

Table 2: Extraction Techniques and Solvents Used for Anthraquinones

| Extraction Technique | Common Solvents Used | Notes |

| Conventional Solvent Extraction | ||

| Maceration | Methanol, Ethanol, Ethyl Acetate, Chloroform, Water | Soaking plant material in solvent at room temperature. |

| Soxhlet Extraction | Methanol, Ethanol, Ethyl Acetate, Hexane | Continuous extraction using a cyclically heated solvent. |

| Percolation | Ethanol, Water | Passing solvent through a packed bed of plant material. |

| Advanced Extraction Techniques | ||

| Microwave-Assisted Extraction (MAE) | Ethanol-Water mixtures, Water | Utilizes microwave energy for rapid heating and cell disruption. |

| Ultrasound-Assisted Extraction (UAE) | Ethanol, Methanol | Employs ultrasonic waves to enhance mass transfer. |

| Pressurized Hot Water Extraction (PHWE) | Water | Uses water at elevated temperatures and pressures as a green solvent. |

| Supercritical CO2 (SC-CO2) Extraction | CO2 (often with co-solvents like ethanol) | Uses CO2 above its critical point; tunable selectivity. |

| Accelerated Solvent Extraction (ASE) | Ethanol, Ethyl Lactate, Water | Uses solvents at elevated temperatures and pressures. |

Chromatographic Separation and Purification Strategies for this compound

Following extraction, chromatographic techniques are indispensable for separating this compound from other co-extracted compounds and achieving high purity. These methods exploit differences in the physical and chemical properties of the compounds, such as polarity, size, and affinity for stationary phases.

Preparative Column Chromatography Techniques

Column chromatography, particularly using silica (B1680970) gel as the stationary phase, is a widely employed method for purifying natural products. This compound, being an anthraquinone, typically exhibits moderate polarity, making it amenable to separation on silica gel columns.

Silica Gel Column Chromatography: This technique involves packing a column with silica gel and eluting the extract with a gradient of solvents of increasing polarity. For instance, mixtures of hexane and ethyl acetate are commonly used as mobile phases for separating anthraquinones google.comgoogle.com. Preparative Medium Pressure Liquid Chromatography (MPLC) on silica gel, using specific solvent systems like 20% ethyl acetate in hexane, has been utilized for purification google.comgoogle.com.

Preparative Thin-Layer Chromatography (PTLC): PTLC is a variation of thin-layer chromatography performed on larger plates, allowing for the purification of milligram quantities of compounds. It uses similar stationary phases (silica gel) and solvent systems as analytical TLC gla.ac.uk.

High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a liquid-liquid partition chromatography technique that avoids solid stationary phases, thus preventing irreversible adsorption and degradation of sensitive compounds. It has been successfully applied for the preparative isolation of anthraquinones from plant extracts mdpi.com.

High-Performance Liquid Chromatography (HPLC) in this compound Isolation

High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative tool for achieving high-resolution separation and purification of complex mixtures. For this compound, various HPLC modes are applicable.

Reverse-Phase HPLC (RP-HPLC): This is the most common mode for anthraquinones. It uses a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., methanol-water or acetonitrile-water mixtures). Gradient elution is often employed to optimize separation researchgate.netmdpi.comresearchgate.netacgpubs.org. RP-HPLC is crucial for both analytical identification and preparative isolation of pure this compound.

Normal Phase HPLC: While less common for anthraquinones than RP-HPLC, normal phase HPLC using polar stationary phases (like silica) and non-polar mobile phases can also be employed eurekaselect.com.

HPLC-UV-MS and UHPLC/QTOF-MS: Coupling HPLC with mass spectrometry (MS) provides both separation and identification capabilities. HPLC-UV-MS and Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC/QTOF-MS) are invaluable for confirming the identity and purity of isolated compounds like this compound and its related compounds mdpi.comnih.gov. These techniques allow for the characterization of compounds based on their mass-to-charge ratio and fragmentation patterns, often in conjunction with UV-Vis spectra.

Table 3: Chromatographic Separation and Purification Techniques

| Technique | Stationary Phase | Mobile Phase Examples | Application |

| Column Chromatography | |||

| Silica Gel Column Chromatography | Silica Gel | Hexane-Ethyl Acetate mixtures, Hexane-Ethyl Acetate (20%) | Isolation of anthraquinones, general purification. |

| Medium Pressure Liquid Chromatography (MPLC) | Silica Gel | Hexane-Ethyl Acetate (20%) | Preparative purification of anthraquinones. |

| Preparative Thin-Layer Chromatography (PTLC) | Silica Gel (GF254) | Various solvent combinations (e.g., EtOAc in petroleum ether) | Purification of small quantities of compounds. |

| High-Speed Counter-Current Chromatography (HSCCC) | N/A (Liquid-Liquid) | Hexane-Ethanol-Water mixtures | Preparative isolation of anthraquinones, avoids irreversible adsorption. |

| High-Performance Liquid Chromatography (HPLC) | |||

| Reverse-Phase HPLC (RP-HPLC) | C18 Column | Methanol-Water, Acetonitrile-Water (gradient elution) | Analytical identification, purity assessment, and preparative isolation of anthraquinones. |

| Normal Phase HPLC | Silica | Non-polar mobile phases | Alternative separation mode for compounds with specific polarity characteristics. |

| HPLC-UV-MS / UHPLC/QTOF-MS | C18 Column | Various (e.g., Acetonitrile/Water with Formic Acid) | Combined separation, identification, and structural elucidation of compounds. |

Countercurrent Chromatography and Other Advanced Preparative Methods

Countercurrent Chromatography (CCC) is a powerful, support-free liquid-liquid partition chromatographic technique that separates compounds based on their differential partitioning between two immiscible liquid phases chromatographyonline.com. Unlike traditional chromatography that relies on solid stationary phases, CCC utilizes coiled tubes that rotate, creating a centrifugal force field. This setup allows one liquid phase (stationary) to be retained within the coils while the other (mobile) phase flows through, facilitating separation without the irreversible adsorption often encountered with solid supports chromatographyonline.com. This characteristic leads to high sample recovery, excellent purity, and the ability to process larger quantities of material, making it suitable for preparative-scale isolation chromatographyonline.comresearchgate.net.

High-Speed Countercurrent Chromatography (HSCCC) represents an advanced iteration of CCC, employing a double-axis gyratory motion to generate a variable gravity field, thereby enhancing separation efficiency chromatographyonline.com. This technique has proven invaluable for isolating various natural products, including anthraquinones, from complex plant extracts. For instance, HSCCC has been utilized to isolate psoralen (B192213) and bergapten (B1666803) from Ficus carica leaves using a n-Hexane-ethyl acetate-methanol-water solvent system nih.gov. Similarly, CCC has been applied to separate anthraquinones from Morinda officinalis researchgate.net and terpenoids from Pimpinella anisum essential oil nih.gov. The versatility of CCC allows for operation in normal-phase, reversed-phase, and gradient elution modes, further expanding its applicability for isolating diverse classes of compounds chromatographyonline.com. Given this compound's classification as an anthraquinone, CCC techniques are well-suited for its purification from natural sources, which often contain complex mixtures of structurally related compounds thegoodscentscompany.comscispace.com.

Table 1: Representative Solvent Systems for Countercurrent Chromatography (CCC) in Natural Product Isolation

| Solvent System (v/v/v/v) | Compound Class Isolated / Target Compound | Source Material | Reference |

| n-Hexane–ethyl acetate–methanol–water (1:1:1:1) | Psoralen, Bergapten | Ficus carica leaves | nih.gov |

| Ethyl acetate–n-butanol–water (7:3:10) | Cascarosides C, D, E, F | Morinda officinalis | researchgate.net |

| Ethyl acetate–n-butanol–water (2:8:10) | Cascarosides A, B | Morinda officinalis | researchgate.net |

| n-Hexane-ethyl acetate-methanol-water (1.5:5:1.5:5) | Acetylated EGCG derivatives | Not specified | researchgate.net |

| n-Heptane/methanol/ethyl acetate/water (5:2:5:2) | Terpenoids (e.g., Linalool) | Pimpinella anisum oil | nih.gov |

| n-Heptane/methanol (1:1) | Anethole, Foeniculin | Pimpinella anisum oil | nih.gov |

Bioassay-Guided Fractionation Approaches for this compound Enrichment

Bioassay-guided fractionation is a cornerstone methodology in natural product discovery, designed to systematically isolate compounds exhibiting specific biological activities mdpi.com. This iterative process begins with the extraction of bioactive material, followed by sequential fractionation into simpler mixtures. Each fraction is then subjected to a relevant bioassay to identify those possessing the desired activity mdpi.comnih.gov. Fractions demonstrating significant bioactivity are further fractionated and tested, progressively narrowing down the complexity until pure compounds are obtained and their structures elucidated mdpi.com.

The efficacy of bioassay-guided fractionation lies in its ability to direct the isolation process towards active constituents, thereby maximizing the chances of discovering novel bioactive molecules. For compounds like this compound, which has been described as a cytotoxic anthraquinone thegoodscentscompany.com, this approach is particularly relevant. If this compound is sourced from natural matrices, such as marine plants scispace.com, bioassay-guided fractionation would allow researchers to screen various extracts and fractions for cytotoxic effects. Active fractions would then be subjected to advanced separation techniques, such as preparative HPLC or CCC, with continuous monitoring of cytotoxic activity to isolate and identify this compound mdpi.comnih.govresearchgate.net. Studies on related Morinda species, for instance, have employed bioassay-guided fractionation to isolate antimalarial compounds researchgate.net, illustrating the power of this approach in identifying pharmacologically relevant natural products.

Advanced Structural Elucidation Methodologies for Morindaparvin B and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications in Structure Determination

NMR spectroscopy is the cornerstone of modern structural elucidation, offering unparalleled detail about the arrangement of atoms within a molecule. For Morindaparvin B, both one-dimensional and two-dimensional NMR experiments are crucial.

One-Dimensional NMR (¹H NMR, ¹³C NMR) Spectral Analysis

One-dimensional NMR techniques provide fundamental data regarding the types and environments of protons and carbon atoms in a molecule.

¹H NMR Spectroscopy: This technique reveals the presence and environment of hydrogen atoms. The chemical shift (δ) of a proton signal indicates its electronic surroundings, distinguishing between aromatic, aliphatic, hydroxyl, or other functional groups. The multiplicity of a signal (e.g., singlet, doublet, triplet) arises from spin-spin coupling with adjacent protons, providing information about neighboring hydrogen atoms. Integration of signal areas quantifies the relative number of protons contributing to each signal. For anthraquinones like this compound, ¹H NMR spectra typically display signals in the aromatic region (δ 6.5–8.5 ppm) for the aromatic protons. Any hydroxyl (-OH) or methylol (-CH₂OH) groups would also yield characteristic signals, often appearing as broad singlets that can exchange with deuterated solvents. For instance, related compounds like 1,3-dimethoxy-2-methylanthraquinone exhibit distinct signals for aromatic protons, a methoxy (B1213986) group, and a methyl group, aiding in structural assignments nih.gov.

¹³C NMR Spectroscopy: This method maps the carbon backbone of the molecule. Each unique carbon atom typically produces a signal, with its chemical shift indicating its electronic environment. For anthraquinones, characteristic signals include those for carbonyl carbons (C=O), typically found in the range of δ 170-190 ppm, and various aromatic carbons. The presence of substituents like hydroxyl or methoxy groups further influences these shifts. The ¹³C NMR spectrum of related compounds like 1,3-dimethoxy-2-methylanthraquinone shows signals for carbonyl carbons, aromatic carbons, and carbons in methoxy and methyl substituents nih.gov.

Illustrative ¹H NMR Data for Related Anthraquinones:

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment (Example from related compound) |

| Aromatic H | 7.78–7.87 | m | 2H | H-6 & H-7 |

| Aromatic H | 8.26–8.32 | dd | 2H | H-5 & H-8 |

| Aromatic H | 7.69 | s | 1H | H-4 |

| Methoxy (OCH₃) | 4.11 | s | 3H | OCH₃ group |

| Hydroxyl (OH) | 10.45 | s | 1H | OH group (e.g., at C1 or C5) |

Note: The data presented here is illustrative, based on spectral analysis of related anthraquinones such as 1,3-dimethoxy-2-methylanthraquinone nih.gov. Specific assignments for this compound would be confirmed through comprehensive 2D NMR analysis.

Illustrative ¹³C NMR Data for Related Anthraquinones:

| Carbon Type | Chemical Shift (δ, ppm) | Assignment (Example from related compound) |

| Carbonyl (C=O) | ~180 | C-9, C-10 |

| Aromatic C | 110-150 | Various aromatic carbons |

| Methoxy (OCH₃) | ~56 | OCH₃ group |

| Methyl (CH₃) | ~20 | CH₃ group |

Note: The data presented here is illustrative, based on spectral analysis of related anthraquinones nih.gov.

Two-Dimensional NMR (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR techniques are indispensable for establishing detailed structural connectivity and, where relevant, stereochemistry. These methods are routinely applied to anthraquinones and related natural products researchgate.netresearchgate.net.

COSY (Correlation Spectroscopy): COSY experiments reveal proton-proton couplings, typically between protons separated by three bonds (vicinal coupling). This allows for the tracing of proton spin systems across the molecule, confirming the adjacency of protons, particularly within aromatic rings or any aliphatic side chains.

HMQC (Heteronuclear Multiple Quantum Correlation) / HSQC (Heteronuclear Single Quantum Correlation): These techniques establish direct correlations between protons and the carbons to which they are directly bonded. HMQC/HSQC spectra display cross-peaks linking proton signals to their corresponding carbon signals, greatly aiding in the assignment of both ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is critical for identifying longer-range correlations (typically 2-3 bonds) between protons and carbons. This technique is vital for assembling molecular fragments, confirming the positions of substituents on aromatic rings, and establishing connections between different parts of the molecule. For example, HMBC can confirm the attachment point of a methyl or hydroxyl group to a specific carbon atom within the anthraquinone (B42736) core.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments detect through-space correlations between protons that are in close spatial proximity (typically within 5 Å). This information is crucial for determining the relative stereochemistry of substituents or confirming the spatial arrangement of groups. While the core anthraquinone structure is relatively planar, NOESY can help confirm the orientation of substituents or resolve ambiguities in structural assignments.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is essential for determining the molecular weight and elemental composition, as well as providing insights into the fragmentation patterns of a molecule.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million. This precision allows for the unambiguous determination of the elemental composition of the molecular ion. For this compound, with a molecular formula of C₁₅H₁₀O₅, HRMS would confirm this composition by matching the experimentally measured exact mass of its molecular ion (e.g., [M+H]⁺ or M⁺) to the calculated mass for this formula. This is a critical step in confirming the identity of an isolated compound.

Biosynthetic Pathways and Metabolic Engineering of Morindaparvin B

Precursor Incorporation Studies in Anthraquinone (B42736) Biosynthesis

Precursor feeding experiments using radiolabeled compounds have been instrumental in elucidating the origins of different parts of the anthraquinone molecular structure. Studies on various Rubiaceae species, such as Rubia tinctorum, have provided key insights. For instance, feeding experiments with [1-13C]glucose into cell cultures of Rubia tinctorum demonstrated that rings A and B of the resulting anthraquinones are derived from the shikimate pathway via chorismate and α-ketoglutarate, ultimately forming o-succinylbenzoic acid (OSB). Concurrently, ring C is synthesized from isopentenyl diphosphate (B83284) (IPP) whiterose.ac.uk.

In other plant families and in microorganisms, the polyketide pathway, which utilizes acetate (B1210297) and malonyl-CoA as primary building blocks, has also been implicated in anthraquinone biosynthesis. Feeding experiments with [1-13C]acetate in certain bacterial systems have confirmed its incorporation into the polyketide-derived anthraquinone core pnas.org. Studies in Rheum tanguticum showed that acetic acid and malonic acid supplementation enhanced anthraquinone yields, suggesting a role for the polyketide pathway in this species researchgate.net. While direct precursor incorporation studies specifically for Morindaparvin B are not extensively documented in the provided literature, the general findings for Rubiaceae strongly suggest a reliance on the chorismate/OSB pathway for the aromatic core and the MEP pathway for the IPP precursor of ring C.

Table 1: Precursor Incorporation in Anthraquinone Biosynthesis (General Findings)

| Precursor | Labeled Atom(s) | Pathway Implicated | Origin of AQ Structure Part | Organism/Family Example | Citation |

| Glucose | [1-13C] | Shikimate/OSB | Rings A & B | Rubia tinctorum (Rubiaceae) | whiterose.ac.uk |

| Acetate | [1-13C] | Polyketide | Aromatic core | Various bacteria | pnas.org |

| Acetic Acid | N/A | Polyketide | Enhanced yield | Rheum tanguticum | researchgate.net |

| Malonic Acid | N/A | Polyketide | Enhanced yield | Rheum tanguticum | researchgate.net |

Elucidation of Key Enzymatic Steps in the this compound Biosynthetic Route

The biosynthesis of anthraquinones, including those found in Morinda species, involves the coordinated action of enzymes from distinct metabolic pathways.

Polyketide Pathway Contributions

Although the chorismate/OSB pathway is dominant in Rubiaceae, the polyketide pathway, which involves the iterative condensation of acetyl-CoA and malonyl-CoA units by polyketide synthases (PKS), is a fundamental route for anthraquinone production in other organisms researchgate.netnih.govfrontiersin.orgrsc.org. Type II PKS are particularly noted for synthesizing polycyclic aromatic compounds like anthraquinones nih.gov. In plants like Senna tora, chalcone (B49325) synthase (CHS) and its related enzymes (CHS-L) have been identified as key players in the initial steps of the polyketide pathway for anthraquinone scaffold formation frontiersin.orgosti.govbiorxiv.org. These enzymes catalyze the condensation of starter units (like acetyl-CoA) with extender units (like malonyl-CoA) to form polyketide chains, which are then cyclized and modified to yield anthraquinones nih.govfrontiersin.org.

Chorismate/o-Succinylbenzoic Acid Pathway in Rubiaceae Anthraquinones

For Rubia-type anthraquinones, characteristic of the Rubiaceae family, the chorismate/OSB pathway is critical researchgate.netnih.govresearchgate.net. This pathway begins with chorismate, a product of the shikimate pathway. The key enzymatic steps include:

Isochorismate synthase: Catalyzes the conversion of chorismate to isochorismate researchgate.netnih.govresearchgate.net.

o-Succinylbenzoic acid (OSB) synthase: Converts isochorismate into OSB in the presence of α-ketoglutarate and thiamine (B1217682) diphosphate (TPP) researchgate.netnih.govresearchgate.net.

OSB:CoA ligase: Activates OSB by forming an OSB-CoA ester researchgate.netnih.govresearchgate.net.

Ring Closure: The OSB-CoA ester undergoes ring closure to form 1,4-dihydroxy-2-naphthoic acid (DHNA), which serves as the precursor for rings A and B of the anthraquinone structure nih.govresearchgate.net.

The prenylation of DHNA, often involving IPP, leads to the formation of the C ring nih.gov.

Isopentenyl Diphosphate Formation Pathways (Mevalonic Acid Pathway, MEP Pathway)

The third ring (ring C) of anthraquinones is derived from isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP) researchgate.netnih.govresearchgate.net. In plants, IPP and DMAPP are synthesized via two distinct pathways: the cytosolic Mevalonic Acid (MVA) pathway and the plastidial 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway nih.govfrontiersin.orgnih.govpnas.org. Recent research has established that for anthraquinones in the Rubiaceae, the MEP pathway is the primary source of IPP required for the formation of ring C researchgate.net. The MVA pathway, conversely, is typically associated with the synthesis of sterols and sesquiterpenes in the cytosol nih.govfrontiersin.orgpnas.org.

Table 2: Key Pathways and Enzymes in Anthraquinone Biosynthesis (Rubiaceae Focus)

| Pathway Component | Key Precursor(s) | Key Enzyme(s) | Product/Intermediate | Role in AQ Biosynthesis | Citation |

| Shikimate Pathway | Erythrose 4-phosphate, Phosphoenol pyruvate | Various enzymes (e.g., chorismate synthase) | Chorismate | Provides precursor for rings A & B. | researchgate.netnih.govresearchgate.net |

| Chorismate/OSB Pathway | Chorismate, α-ketoglutarate, IPP/DMAPP | Isochorismate synthase, OSB synthase, OSB:CoA ligase, IPP isomerase | OSB, DHNA | Forms rings A & B from chorismate/OSB; IPP/DMAPP contributes to ring C via prenylation. | researchgate.netnih.govresearchgate.net |

| MEP Pathway | Pyruvate, Glyceraldehyde-3-phosphate | DXS, DXR, IspD, IspE, IspF, IspG, IspH, IPP isomerase | IPP, DMAPP | Provides IPP for ring C formation in Rubiaceae anthraquinones. | researchgate.netnih.govfrontiersin.orgpnas.orgnih.gov |

| MVA Pathway | Acetyl-CoA | AACT, HMGS, HMGR, etc. | IPP, DMAPP | Generally not the primary source for ring C in Rubiaceae anthraquinones. | researchgate.netnih.govfrontiersin.orgpnas.org |

| Polyketide Pathway | Acetyl-CoA, Malonyl-CoA | Polyketide Synthases (PKS), Chalcone Synthase (CHS), CHS-like (CHS-L) | Octaketide, etc. | Major route in other organisms; contributes to anthraquinone scaffold formation. | researchgate.netnih.govfrontiersin.orgrsc.org |

Genetic and Molecular Regulation of Biosynthetic Enzymes

The regulation of anthraquinone biosynthesis involves complex genetic and molecular mechanisms. Transcriptomic studies in plants like Senna occidentalis and Rheum tanguticum have identified numerous genes encoding enzymes involved in the shikimate, MVA, MEP, and polyketide pathways, suggesting these genes are crucial for AQ production frontiersin.orgscielo.br. Transcription factors (TFs), such as those belonging to the bHLH, MYB, WRKY, and bZIP families, are known to play significant roles in regulating secondary metabolite biosynthesis, including anthraquinones frontiersin.orgscielo.brnih.gov.

Furthermore, external stimuli can modulate gene expression and enzyme activity. For instance, treatment with methyl jasmonate (MeJA) has been shown to upregulate genes involved in anthraquinone biosynthesis and increase the accumulation of these compounds in plants like Rubia yunnanensis and Rheum palmatum nih.govnih.gov. The expansion of specific gene families, such as CHS-L in Senna tora, has also been correlated with increased anthraquinone production, highlighting a genetic basis for metabolic capacity osti.govbiorxiv.org.

Transcriptomics and Proteomics Approaches to Pathway Characterization

Modern "omics" technologies are increasingly employed to unravel complex biosynthetic pathways. Transcriptomic analyses, such as RNA-Seq, have been vital in identifying candidate genes involved in anthraquinone biosynthesis across various plant species frontiersin.orgscielo.brnih.govnih.gov. These studies allow for the profiling of gene expression patterns in different tissues and under various conditions, correlating gene activity with the presence and quantity of anthraquinones. For example, transcriptomic data from Rheum tanguticum identified unigenes encoding enzymes from the isochorismate, MVA, MEP, and polyketide pathways, providing a comprehensive overview of potential players in AQ biosynthesis scielo.br.

Proteomics approaches also offer valuable insights by identifying the actual proteins present and their abundance, which can reveal enzymes active in the pathway, even if their genes are not highly expressed or are yet to be fully characterized researchgate.net. While specific proteomic studies on this compound biosynthesis are not detailed in the provided searches, general proteomic investigations into anthraquinone production in Morinda citrifolia have been initiated to identify proteins associated with AQ production researchgate.net. Integrating transcriptomic and proteomic data, alongside metabolomic profiling, is crucial for a holistic understanding and for guiding metabolic engineering efforts.

Compound Name Index:

this compound

Morindaparvin-A

Morindaparvin

Purpurin

Emodin

Chrysophanol

Rubiadin

Ruberythric acid

Pseudopurpurin

Damnacanthal

Nordamnacanthal

Isochrysophanol

Isozyganein

ω-Hydroxyisochrysophanol

Robustaquinone B

Rubiquinone

Rubiquinone-3-O-β-d-xylopyranosyl-(1→6)-β-d-glucopyranoside

Hypericin

Skyrin

Atrochrysone carboxylic acid

Endocrocin anthrone (B1665570)

Endocrocin

Dermolutein

Dermorubin

Questin

Geodin

Trypacidin

Pestheic acid

Monodictyphenone

Shamixanthones

Agnestins

Ergochromes

Cryptosporioptides

Neosartorin

Secalonic acids

Griseofulvin

Carminic acid

Glucoaurantio-obtusin

Aurantio-obtusin

Obtusifolin

Chryso-obtusin

1,4-dihydroxy-2-naphthoic acid (DHNA)

o-Succinylbenzoic acid (OSB)

Isopentenyl diphosphate (IPP)

Dimethylallyl diphosphate (DMAPP)

1-deoxy-D-xylulose 5-phosphate (DXP)

2-C-methyl-D-erythritol 4-phosphate (MEP)

Mevalonic acid (MVA)

Acetyl-CoA

Malonyl-CoA

Chorismate

Isochorismate

α-Ketoglutarate

Flavonoids

Terpenoids

Iridoids

Alkaloids

Chalcones

Stilbenes

Aromatic polyphenols

Metabolic Engineering Strategies for Enhanced this compound Production

Research specifically detailing metabolic engineering strategies for the enhanced production of this compound is currently limited in the scientific literature. This compound is an anthraquinone compound isolated from plants such as Morinda parvifolia researchgate.net. Anthraquinones, in general, are known to be synthesized via the polyketide pathway, originating from acetate and malonyl-CoA units mdpi.com. While studies have focused on the chemical synthesis of this compound nih.govacs.org and the optimization of plant cell cultures for anthraquinone production in related Morinda species researchgate.net, direct genetic or metabolic engineering approaches to increase this compound yield remain largely underexplored.

However, established principles of plant metabolic engineering can be applied to enhance the production of such secondary metabolites. These strategies typically aim to increase the flux through the biosynthetic pathway, reduce flux into competing pathways, or improve the supply of precursor molecules.

General metabolic engineering strategies applicable to the enhanced production of plant secondary metabolites like this compound include:

Overexpression of Rate-Limiting Enzymes: Identifying and overexpressing genes encoding key enzymes in the this compound biosynthetic pathway, particularly those that act as bottlenecks, can significantly boost production. This often involves enzymes involved in the early steps of polyketide synthesis or specific tailoring reactions.

Engineering Transcription Factors: Many secondary metabolite pathways are regulated by specific transcription factors (TFs). Overexpressing or modifying these TFs can lead to a coordinated upregulation of the entire pathway.

Suppression of Competing Pathways: Metabolic pathways that divert precursors away from this compound synthesis can be downregulated or knocked out using techniques like RNA interference (RNAi) or CRISPR/Cas9 gene editing. This redirects metabolic resources towards the target compound.

Enhancement of Precursor Supply: Increasing the availability of primary metabolites such as acetyl-CoA and malonyl-CoA, which are the building blocks for polyketides, can support higher production levels. This may involve engineering central carbon metabolism.

Pathway Refactoring and Heterologous Expression: For compounds with complex biosynthetic pathways, it may be advantageous to reconstruct the entire pathway in a heterologous host organism (e.g., E. coli or yeast) or to express specific pathway enzymes in a more amenable plant system.

Genome editing technologies, such as CRISPR/Cas9, offer precise tools to implement these strategies by enabling targeted gene modifications, including gene knockouts, knock-ins, and promoter engineering, to optimize gene expression frontiersin.orgmdpi.commdpi.com.

Due to the absence of specific research findings on this compound metabolic engineering, detailed research data and corresponding data tables are not available for this section.

Pharmacological Activity Assessment of Morindaparvin B: Preclinical Models

In Vitro Cytotoxicity and Antiproliferative Activity against Cancer Cell Lines

The in vitro evaluation of Morindaparvin B's activity involves assessing its ability to inhibit the growth and viability of various cancer cell lines.

Leukemia Cell Line Models (e.g., P-388, KB cell line)

This compound belongs to a class of compounds, substituted anthraquinones, known to possess cytotoxic antileukemic activities bioline.org.brbioline.org.br. Studies on related compounds have provided insights into its potential efficacy against leukemia. Specifically, this compound, referred to as compound 61 in one study, demonstrated an inhibitory concentration 50 (ID50) of 4.0 mg/kg in the KB cell line bioline.org.br. For comparative context, a structurally similar compound, 62 (lacking a hydroxyl substituent present in 61), exhibited significantly higher activity with an ID50 of 0.09 mg/kg in the same KB cell line bioline.org.br. While P-388 and L1210 leukemia cell lines are recognized targets for plant-derived compounds, including anthraquinones, specific quantitative data for this compound against these lines was not detailed in the reviewed literature researchgate.net.

| Cell Line | Compound | ID50 (mg/kg) | Reference |

| KB | This compound (61) | 4.0 | bioline.org.br |

Solid Tumor Cell Line Models

While this compound is recognized for its antileukemic potential, specific in vitro cytotoxicity data against a broad range of solid tumor cell lines for this compound itself was not extensively detailed in the provided search results. However, the broader class of anthraquinones, to which this compound belongs, has been investigated for their antiproliferative effects against various solid tumors bioline.org.brbioline.org.brscilit.com. Further research would be required to establish this compound's specific activity profile against solid tumor cell lines.

Assays for Cell Viability and Growth Inhibition

The assessment of this compound's cytotoxic and antiproliferative effects relies on standard in vitro assays designed to measure cell viability and growth inhibition. Commonly employed methods include the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures metabolic activity indicative of viable cells, and XTT assays, which are similar tetrazolium-based colorimetric assays nih.govresearchgate.netsigmaaldrich.comcellsignal.com. Other methods such as ATP assays, which measure cellular energy levels, are also utilized to determine cell viability and proliferation nih.govsigmaaldrich.comcellsignal.com. Specific quantitative results for this compound using these assays across various cancer cell lines were not explicitly detailed in the reviewed literature.

In Vivo Antitumor and Antileukemic Efficacy in Animal Models

Evaluating the therapeutic potential of this compound necessitates in vivo studies to assess its efficacy in animal models of cancer.

Other Relevant Animal Models of Malignancy

Beyond xenograft models, various other animal models are employed to study cancer and test therapeutic agents. These include syngeneic models (using tumor cells from the same species and strain), chemically induced tumor models, and genetically engineered mouse models nih.govmdpi.comnih.govmdpi.comscientificarchives.comwcrj.net. These models offer different advantages for understanding tumor immunology, progression, and response to treatment. However, specific in vivo studies detailing the antitumor or antileukemic efficacy of this compound in these or other relevant animal models were not identified in the reviewed literature.

Investigation of Anti-Inflammatory Activities in Cellular Models

Research into the anti-inflammatory effects of this compound in cellular models is not extensively documented. While compounds derived from the Morinda genus, such as those from Morinda officinalis and Morinda citrifolia, have demonstrated anti-inflammatory potential in cellular assays by modulating inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukins (IL-6, IL-1β) in stimulated cell lines (e.g., LPS-stimulated macrophages) researchgate.netnih.govnih.govgavinpublishers.com, specific investigations involving this compound in these contexts have not been identified. Standard cellular models for assessing anti-inflammatory activity typically involve stimulating cells with pro-inflammatory agents like lipopolysaccharide (LPS) and then measuring the production of inflammatory markers such as cytokines (TNF-α, IL-6), chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) sinobiological.comdomainex.co.ukfrontiersin.org. Without specific studies on this compound, detailed research findings or data tables for this section cannot be provided.

Evaluation of Antioxidant Capacities in Biochemical Assays

The evaluation of antioxidant capacities is commonly performed using various biochemical assays that measure the ability of a compound to scavenge free radicals or reduce oxidizing agents. Standard assays include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the ferric reducing antioxidant power (FRAP) assay nih.govresearchgate.netmdpi.come3s-conferences.orgcabidigitallibrary.orgnih.govnih.gov. These assays quantify antioxidant potential by measuring the compound's ability to neutralize specific radicals or reduce metal ions. Despite the widespread use of these methods for assessing natural products, no specific studies detailing the antioxidant capacity of this compound using these or other biochemical assays (such as ORAC or SOD) were found in the literature review. Consequently, detailed research findings or data tables for this compound's antioxidant evaluation cannot be presented.

Assessment of Anti-Biofilm Properties in Microbial Systems

The development and inhibition of bacterial biofilms are critical areas of research due to their association with persistent infections and antibiotic resistance nih.govnih.govulisboa.ptfrontiersin.orgfrontiersin.org. Strategies to combat biofilms often involve targeting mechanisms like quorum sensing or directly disrupting the biofilm matrix. While various natural products and compounds are being investigated for their anti-biofilm efficacy nih.govnih.govulisboa.ptrsc.orgbiorxiv.org, no specific studies have been identified that evaluate this compound for its potential to inhibit or eradicate bacterial biofilms in microbial systems. Therefore, detailed research findings or data tables pertaining to this compound's anti-biofilm properties are unavailable.

Compound List:

this compound

Mechanistic Elucidation of Morindaparvin B S Biological Actions

Molecular Interactions with DNA and Topoisomerase Enzymes

Cytotoxic agents often exert their effects by targeting DNA or the enzymes that manage its structure and integrity. Anthraquinones, as a class, are known to interact with DNA and enzymes like topoisomerases, leading to cellular damage.

The cytotoxicity of many anthraquinone (B42736) compounds, including those structurally related to Morindaparvin B, is attributed to their interaction with and stabilization of the enzyme-DNA cleavable complex. bioline.org.brbioline.org.brwikipedia.org This complex is a transient intermediate formed during the catalytic cycle of topoisomerases, where the enzyme is covalently bound to a cleaved DNA strand. By stabilizing this complex, compounds like this compound can prevent the re-ligation of DNA strands, leading to permanent DNA damage. While direct experimental evidence detailing this compound's specific role in forming or stabilizing this complex is limited in the provided literature, its classification as a cytotoxic anthraquinone strongly suggests this mechanism is operative. Other natural products, such as jadomycins, have demonstrated DNA cleaving capacities, sometimes requiring metal cofactors, indicating the diverse ways natural compounds can interact with DNA. acadiau.ca

Topoisomerases are crucial enzymes that manage DNA topology, relieving supercoiling and untangling DNA during replication and transcription. Inhibition of these enzymes can lead to DNA strand breaks and cell death. Etoposide (B1684455), a well-established topoisomerase II inhibitor, serves as a reference compound, inducing DNA double-strand breaks and cell cycle arrest. bioline.org.brbioline.org.brnih.gov Compounds structurally similar to this compound, including other anthraquinones, are known to inhibit topoisomerase II, and some exhibit dual inhibition of both topoisomerase I and II. bioline.org.brresearchgate.netsemanticscholar.orgnih.gov This dual inhibition can be particularly effective in overcoming drug resistance mechanisms. The cytotoxic profile of this compound suggests it likely interferes with the activity of these essential enzymes, contributing to its anti-cancer effects.

Cell Cycle Arrest Mechanisms and Checkpoint Regulation

The cell cycle is a tightly regulated process, with checkpoints ensuring the integrity of DNA and the proper execution of cellular division khanacademy.org. These checkpoints, such as the G1/S and G2/M transitions, involve complex signaling cascades mediated by kinases and phosphatases that monitor DNA damage and replication status cellsignal.com. For instance, kinases like Wee1 and Myt1 maintain CDK1 in an inactive state, while phosphatases like cdc25 activate it to promote entry into mitosis cellsignal.com. DNA damage can trigger kinases such as ATM and ATR, leading to the phosphorylation of downstream targets like p53, which can induce cell cycle arrest or apoptosis cellsignal.com. Prolonged mitosis can also lead to cell cycle arrest or death via mechanisms involving kinases like PLK1 and the tumor suppressor protein p53, forming a "Mitotic Stopwatch Complex" oist.jp.

While this compound belongs to the anthraquinone class, which has been associated with various biological activities including potential anti-tumor effects, specific studies detailing its direct involvement in particular cell cycle arrest mechanisms or checkpoint regulation pathways were not found in the reviewed literature. However, compounds that modulate cell cycle progression are of significant interest in cancer research, as disruptions in these pathways are hallmarks of many malignancies nih.govnih.gov.

Modulatory Effects on Cellular Signaling Pathways

Cellular signaling pathways are fundamental to cell growth, survival, differentiation, and response to stimuli. Anthraquinones, the class to which this compound belongs, have been implicated in modulating various signaling cascades relevant to cancer and inflammation researchgate.netmdpi.com. These pathways include the Wnt, Myc, Notch, and PI3K/AKT pathways, which are critical for cell proliferation, survival, and migration mdpi.com. Furthermore, signaling pathways like NF-κB are known to play roles in inflammation and immune responses, and their dysregulation is common in cancer frontiersin.org.

Kinase Inhibition Profiles

Kinases are crucial enzymes that regulate cellular signaling by phosphorylating target proteins. Inhibiting specific kinases is a major strategy in cancer therapy, targeting pathways such as EGFR/PI3K and MAPK mdpi.com. The cell cycle itself is heavily regulated by kinases like CDK1, PLK1, Aurora A, and Wee1 cellsignal.comoist.jp. While studies have explored kinase inhibition profiles for various synthetic compounds mdpi.com, specific data regarding this compound's direct kinase inhibition profile is not extensively detailed in the provided literature.

Effects on Protein Tyrosine Kinase and Phosphatase Activities

Protein tyrosine kinases (PTKs) and protein tyrosine phosphatases (PTPs) are key regulators of cellular signaling by controlling the phosphorylation state of tyrosine residues on proteins mdpi.comhubrecht.eu. PTKs add phosphate (B84403) groups, often activating downstream pathways, while PTPs remove them, typically inhibiting signaling mdpi.comhubrecht.eu. For example, PTP1B has been shown to specifically inhibit the kinase BRK by dephosphorylating its activation site, while it can enhance the activity of SRC by indirectly affecting inhibitory kinases nih.gov. PTPRG activation has also been shown to suppress signaling pathways controlled by kinases like JAK2 and Bruton's tyrosine kinase (BTK) in certain cancer cells nih.gov. Although this compound is an anthraquinone, direct studies detailing its specific interactions with PTKs or PTPs were not found in the reviewed literature.

Interaction with Membrane Dynamics and Permeability (e.g., bacterial membrane fluidity)

The bacterial cell membrane plays a critical role in maintaining cellular integrity and function, with its fluidity influencing various processes such as transport and protein activity researchgate.netbiorxiv.org. Bacterial membranes must balance fluidity with mechanical robustness tu-dresden.de. Factors like hopanoids in bacteria serve to order membrane lipids, analogous to sterols in eukaryotes tu-dresden.de. Changes in membrane fluidity can impact bacterial susceptibility to antimicrobials biorxiv.org. Studies using model bacterial membranes, such as lipid monolayers, are employed to investigate the interaction of antimicrobial agents with the membrane, mimicking realistic surface topology and molecular fluidity mdpi.com. Molecular dynamics simulations have also revealed how antimicrobial peptides can interact with and alter membrane properties, affecting their barrier function nih.gov.

Specific research detailing this compound's interaction with bacterial membrane dynamics or fluidity was not identified in the provided search results.

Enzyme Inhibition Studies (e.g., β-glucuronidase, acetylcholinesterase)

β-Glucuronidase Inhibition: β-Glucuronidase is an enzyme involved in the metabolism and excretion of toxic substances, and its inhibition is considered a therapeutic approach for certain diseases, including colorectal carcinoma researchgate.net. Several classes of compounds have been synthesized and evaluated for their β-glucuronidase inhibitory activity, with some demonstrating potent inhibition. For instance, certain 2-oxo-1,2,3,4-tetrahydropyrimidine derivatives showed significant β-glucuronidase inhibition, with one compound exhibiting an IC50 of 1.36 ± 0.027 µM, far superior to the standard inhibitor researchgate.net. Thiadiazole derivatives have also demonstrated good β-glucuronidase inhibitory activity, with many compounds showing superior inhibition compared to the standard researchgate.net. Morindaparvin has been mentioned in the context of β-glucuronidase inhibitors dntb.gov.ua, and a study involving the synthesis of digiferruginol (B1217892) and morindaparvin-B (compound 10) was reported bioline.org.br.

Acetylcholinesterase (AChE) Inhibition: Acetylcholinesterase (AChE) is a key enzyme in the cholinergic system, responsible for the breakdown of the neurotransmitter acetylcholine. Its inhibition is a target for treating neurodegenerative diseases like Alzheimer's disease scielo.org.co. Various natural products and synthetic compounds have been investigated for AChE inhibitory activity. For example, some chalcone (B49325) derivatives have shown potential to inhibit AChE, with reported IC50 values ranging from 28.2 to 134.5 µM researchgate.nettandfonline.com. Other studies have reported AChE inhibition by morpholine-based chalcones researchgate.net and sesquiterpenoids frontiersin.org, with IC50 values varying depending on the specific compound. Extracts from plants like P. galeata and T. bangwensis have also demonstrated AChE inhibitory effects scielo.org.coresearchgate.net. While Morindaparvin is broadly mentioned in relation to bioactivities including potential inhibition of acetylcholinesterase researchgate.net, specific IC50 values for this compound against AChE were not detailed in the provided snippets.

Structure Activity Relationship Sar and Rational Design Studies for Morindaparvin B Derivatives

Advanced Analytical and Chemoinformatic Approaches in Morindaparvin B Research

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) for Comprehensive Profiling

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) stands as a cornerstone technique for the comprehensive profiling of complex natural product extracts containing Morindaparvin B. researchgate.netexplorationpub.comnih.govmdpi.com This powerful analytical tool offers high resolution and sensitivity, enabling the separation and detection of a wide array of phytochemicals in a single analysis. nih.gov In the context of this compound research, UHPLC is typically coupled with a photodiode array (PDA) detector and a mass spectrometer, a combination that provides both UV-Vis spectral data and mass-to-charge ratio information, crucial for tentative identification of compounds. nih.govresearchgate.net

The separation of this compound and other related anthraquinones is commonly achieved using reversed-phase chromatography, with C18 columns being a popular choice. nih.govresearchgate.net A gradient elution system, often employing a mixture of water and acetonitrile with additives like formic acid to improve peak shape and ionization efficiency, is used to resolve the complex mixture of compounds present in the extract. nih.govnih.govresearchgate.net The rapid analysis times afforded by UHPLC significantly increase sample throughput, which is advantageous for large-scale screening and quality control of plant materials. nih.govresearchgate.net

Mass spectrometry, particularly high-resolution mass spectrometry (HRMS) such as Quadrupole Time-of-Flight (Q-TOF), provides accurate mass measurements, which are essential for determining the elemental composition of this compound and its metabolites. researchgate.netmdpi.com Tandem mass spectrometry (MS/MS) experiments further aid in structural elucidation by providing characteristic fragmentation patterns.

Table 1: Typical UHPLC-MS Parameters for Anthraquinone (B42736) Analysis

| Parameter | Typical Setting |

|---|---|

| Column | Reversed-phase C18 (e.g., 1.7 µm particle size) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.2 - 0.5 mL/min |

| Detection | PDA (200-400 nm) and Mass Spectrometry (ESI +/-) |

| MS Analyzer | Quadrupole Time-of-Flight (Q-TOF), Orbitrap |

Metabolomics Platforms for Systems-Level Analysis of this compound and Its Biological Impact

Metabolomics provides a systems-level perspective on the chemical composition of a biological sample and is increasingly being applied to understand the broader biological significance of compounds like this compound. nih.gov This approach allows for the simultaneous measurement of a large number of metabolites, offering a snapshot of the metabolic state of an organism.

Untargeted metabolomics is an exploratory approach aimed at capturing the widest possible range of metabolites in a sample. nih.gov In the study of plant extracts containing this compound, this technique is invaluable for the discovery of novel, structurally related anthraquinones or other co-occurring metabolites that may have synergistic biological activities. researchgate.net By comparing the metabolic profiles of different plant species or the same species under different conditions, researchers can identify new compounds and gain insights into the biosynthetic pathways of anthraquinones.

In contrast to the exploratory nature of untargeted metabolomics, targeted metabolomics focuses on the precise and accurate quantification of a predefined set of known metabolites. mayo.edunih.govlcms.czresearchgate.net This approach is essential for determining the concentration of this compound in various plant tissues or in biological fluids after administration. nih.gov Targeted methods, often employing techniques like multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer, offer high sensitivity and specificity, making them the gold standard for quantitative analysis. researchgate.netnih.gov The use of isotopically labeled internal standards is crucial in targeted metabolomics to correct for variations in sample preparation and instrument response, ensuring the accuracy of the quantitative data. mayo.edunih.gov

Table 2: Comparison of Untargeted and Targeted Metabolomics in this compound Research

| Feature | Untargeted Metabolomics | Targeted Metabolomics |

|---|---|---|

| Goal | Discovery of new metabolites, hypothesis generation | Quantitative analysis of known metabolites |

| Scope | Comprehensive, unbiased profiling | Focused on a predefined set of compounds |

| Analytical Approach | High-resolution MS (e.g., Q-TOF, Orbitrap) | Triple Quadrupole MS (MRM) |

| Data Analysis | Complex, requires advanced statistical tools | More straightforward, focused on peak integration |

| Application | Identifying novel anthraquinones, pathway analysis | Pharmacokinetic studies, quality control |

Molecular Networking and Data-Dependent Acquisition Strategies for Identification of Analogues

The identification of unknown compounds in complex mixtures is a significant challenge in natural product research. Molecular networking, a chemoinformatic approach, has emerged as a powerful tool for organizing and visualizing tandem mass spectrometry (MS/MS) data, thereby facilitating the identification of structurally related compounds. nih.gov This method is based on the principle that structurally similar molecules will exhibit similar fragmentation patterns in MS/MS experiments.

In the context of this compound research, molecular networking can be used to create visual networks where nodes represent individual parent ions and edges connect nodes with similar MS/MS spectra. nih.gov This allows for the rapid identification of clusters of related anthraquinones, even if their structures are not yet known. By mapping known compounds, such as this compound, onto the network, it becomes possible to tentatively identify unknown analogues within the same cluster.

Data-dependent acquisition (DDA) is a common strategy used in mass spectrometry to automatically select precursor ions for fragmentation based on their intensity in the full scan MS spectrum. nih.govnih.govresearchgate.net While effective, standard DDA can be limited in its coverage of lower abundance ions. nih.gov Advanced DDA strategies, such as iterative exclusion of repeatedly fragmented ions, can enhance the discovery of novel, low-abundance analogues of this compound. nih.gov Combining these advanced acquisition strategies with molecular networking provides a powerful workflow for the comprehensive characterization of the anthraquinone profile in a given sample. frontiersin.org

Chemotaxonomic Applications of this compound and Related Anthraquinones

Chemotaxonomy utilizes the chemical constituents of organisms as a basis for their classification. Anthraquinones are known to be characteristic secondary metabolites in certain plant families, including the Rubiaceae, to which the genus Morinda belongs. researchgate.netdntb.gov.uanih.govsci-hub.se The presence and distribution of specific anthraquinones, such as this compound and its derivatives, can serve as valuable chemotaxonomic markers. researchgate.net

The unique anthraquinone profiles of different Morinda species can be used to differentiate between them, which is particularly useful when morphological identification is challenging. researchgate.net For instance, the presence or absence of this compound, or variations in its concentration relative to other anthraquinones, can provide a chemical fingerprint for a particular species. This information is not only important for botanical classification but also has practical implications for ensuring the quality and authenticity of herbal products derived from Morinda species.

Furthermore, the study of the distribution of these compounds across the Rubiaceae family can provide insights into the evolutionary relationships between different genera and species. researchgate.net

Future Perspectives and Translational Research Potential of Morindaparvin B

Exploration of Undiscovered Biological Activities and Therapeutic Applications

While Morindaparvin B is recognized for its cytotoxic and antileukemic properties bioline.org.brresearchgate.netbioline.org.brresearchgate.net, its full spectrum of biological activities remains largely unexplored. Future research should aim to systematically investigate novel therapeutic applications beyond its known anticancer effects. This could involve broad screening against various disease models, including inflammatory, infectious, and neurodegenerative conditions, given the diverse pharmacological profiles observed in other anthraquinone (B42736) compounds researchgate.netresearchgate.net. Understanding the precise molecular targets and signaling pathways modulated by this compound is crucial for identifying new therapeutic indications. Furthermore, exploring its potential synergistic effects when combined with other therapeutic agents could unlock new treatment strategies and overcome resistance mechanisms.

Strategies for Enhancing Bioavailability and Metabolic Stability for Preclinical Progression

For any compound to progress through preclinical development, optimizing its pharmacokinetic properties, such as bioavailability and metabolic stability, is paramount wikipedia.orgmdpi.com. This compound, like many natural products, may present challenges in these areas. Future research should focus on structure-activity relationship (SAR) studies to synthesize derivatives with improved absorption, distribution, metabolism, and excretion (ADME) profiles. Medicinal chemistry efforts could involve modifying functional groups to enhance solubility, reduce rapid metabolism, and increase oral bioavailability. Analog synthesis, guided by computational modeling and in vitro assays, is a key strategy to identify compounds with a superior balance of efficacy and pharmacokinetic characteristics, paving the way for successful preclinical progression bioline.org.brbioline.org.brwikipedia.org.

Development of Innovative Drug Delivery Systems for this compound (e.g., nanoformulations)

The efficacy and safety of cytotoxic compounds can often be significantly enhanced through advanced drug delivery systems. For this compound, the development of innovative formulations, such as nanoformulations (e.g., liposomes, nanoparticles, micelles), presents a promising translational research avenue wikipedia.orgmdpi.com. These systems can improve the solubility of poorly soluble compounds, protect them from premature degradation, enable targeted delivery to disease sites (e.g., tumors), and reduce systemic toxicity by minimizing off-target exposure. Research into developing stable and effective nanoformulations for this compound could lead to improved therapeutic indices and broader clinical applicability, particularly in cancer therapy.

Integration of Omics Data for Systems Pharmacology Understanding

A comprehensive understanding of a drug's mechanism of action and its effects within a biological system is increasingly reliant on the integration of multi-omics data. Future research on this compound could benefit from systems pharmacology approaches, incorporating genomics, transcriptomics, proteomics, and metabolomics. By analyzing how this compound affects cellular pathways, gene expression, protein interactions, and metabolic profiles, researchers can gain deeper insights into its efficacy, potential off-target effects, and mechanisms of resistance. This integrated data can also help identify biomarkers for patient stratification and predict treatment response, thereby accelerating its translational development and guiding the design of more effective therapeutic strategies.

Prospects for this compound as a Lead Compound for Drug Discovery and Development

This compound, characterized by its cytotoxic anthraquinone structure and demonstrated antileukemic activity, holds significant promise as a lead compound for drug discovery and development bioline.org.brresearchgate.netbioline.org.brresearchgate.net. Its synthetic accessibility researchgate.netscilit.com further supports its potential as a starting point for optimization. The established history of natural products serving as scaffolds for drug development, exemplified by compounds like etoposide (B1684455) bioline.org.brbioline.org.brwikipedia.org, underscores the value of molecules like this compound. Future drug discovery efforts should focus on elaborating its chemical structure through rational design and combinatorial synthesis to create a library of analogs. These analogs can then be screened for enhanced potency, selectivity, and improved pharmacokinetic properties, aiming to develop a clinically viable drug candidate.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for the initial identification and characterization of Morindaparvin B in plant extracts?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) for precise molecular weight determination (e.g., [M+H]+ ion analysis) and fragmentation pattern comparison. Nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) should follow to confirm structural features, such as hydroxyl or carbonyl groups. For reproducibility, document solvent systems, column specifications, and calibration standards in the experimental section .

Q. How can researchers ensure the purity of this compound isolates during extraction?

- Methodological Answer : Combine column chromatography with thin-layer chromatography (TLC) for preliminary purification. Validate purity using a minimum of two orthogonal methods (e.g., HPLC with UV detection at multiple wavelengths and MS). Quantify impurities using peak integration and report thresholds (e.g., ≥95% purity) in accordance with phytochemical standards .

Q. What are the best practices for designing bioactivity screening assays for this compound?

- Methodological Answer : Use cell-based assays (e.g., anti-proliferative or antioxidant assays) with positive and negative controls. For dose-response studies, apply a logarithmic concentration range (e.g., 0.1–100 µM) and triplicate measurements to assess reproducibility. Include cytotoxicity assays (e.g., MTT) to rule out nonspecific effects. Report IC50 values with confidence intervals .

Advanced Research Questions

Q. How should researchers address contradictory data in studies reporting this compound’s bioactivity?

- Methodological Answer : Conduct a systematic review to evaluate experimental variables (e.g., cell lines, assay conditions, compound purity) across studies. Use meta-analysis tools to quantify heterogeneity and subgroup differences. For unresolved contradictions, design replication studies with standardized protocols (e.g., identical cell passages, solvent controls) .

Q. What strategies optimize the synthesis or semi-synthesis of this compound derivatives for structure-activity relationship (SAR) studies?

- Methodological Answer : Employ regioselective modification techniques (e.g., acetylation of hydroxyl groups) guided by computational docking studies. Characterize derivatives using tandem MS/MS and X-ray crystallography (if crystalline). For SAR validation, use multivariate statistical models to correlate structural features with bioactivity .

Q. How can researchers investigate the mechanistic pathways of this compound using omics approaches?

- Methodological Answer : Integrate transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify differentially expressed genes/proteins in treated vs. control samples. Validate targets via siRNA knockdown or CRISPR-Cas9 editing. Use pathway enrichment analysis (e.g., KEGG, GO) to map biological networks .

Q. Data Management and Reproducibility

Q. What guidelines ensure transparent reporting of this compound research?

- Methodological Answer : Follow the "STrengthening the Reporting of OBservational studies in Epidemiology" (STROBE) or "Consolidated Standards of Reporting Trials" (CONSORT) frameworks, depending on study type. Publish raw data (e.g., spectral files, dose-response curves) in supplementary materials with metadata annotations .

Q. How to handle incomplete or ambiguous spectral data for this compound in published studies?

Q. Tables for Methodological Reference

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.